Triphenyl tetrathiophosphate

Description

Context within Organophosphorus and Highly Sulfated Chemical Compounds

Triphenyl tetrathiophosphate belongs to the broad class of organophosphorus compounds, which are organic molecules containing phosphorus. aaqr.org This field of chemistry is vast, encompassing a wide array of substances with diverse applications, from pesticides to pharmaceuticals. aaqr.orgrsc.org Specifically, this compound is categorized as an organothiophosphate, a subclass where one or more oxygen atoms in the phosphate (B84403) group are replaced by sulfur. wikipedia.org The presence of four sulfur atoms directly bonded to the central phosphorus atom in a tetrathiophosphate structure, such as in this compound, places it within a group of compounds often referred to in the literature as highly sulfated or, more precisely, polythiophosphates. This high degree of sulfuration imparts distinct reactivity and properties compared to its oxygen-containing counterparts.

The general structure of organophosphorus compounds includes a phosphorus atom bonded to organic groups and, typically, to chalcogens like oxygen or sulfur. rsc.org The nature of these bonds, particularly the P=S and P-S linkages in thiophosphates, is a key determinant of their chemical behavior. wikipedia.org Research in this area often explores how the replacement of oxygen with sulfur influences the electronic and steric properties of the molecule, thereby affecting its reactivity and utility in various applications. rsc.orgmdpi.com

Overview of Scholarly Attention to Tetrathiophosphates

Scholarly research on tetrathiophosphates, including the triphenyl derivative, has been notably focused on their synthesis and application as lubricant additives. mdpi.comsciensage.info The development of synthetic methodologies for tetrathiophosphates has been an active area of investigation, with recent advancements including one-pot syntheses from white phosphorus. researchgate.netresearchgate.net These methods aim to provide efficient and environmentally benign routes to these valuable compounds.

A significant body of research has been dedicated to understanding the performance of thiophosphates, including tetrathiophosphates, as anti-wear and extreme-pressure additives in lubricating oils. mdpi.comsciensage.infowisc.edu Studies have investigated the mechanism by which these compounds form protective tribofilms on metal surfaces, reducing friction and wear. wisc.edu The chemical composition and morphology of these films have been analyzed using advanced surface science techniques. wisc.edu Comparative studies often evaluate the performance of different thiophosphate derivatives, including those with varying organic substituents, to establish structure-activity relationships. sciensage.info

Beyond lubrication, the broader class of organothiophosphates has been explored for other industrial applications, such as in the synthesis of rubber accelerators. researchgate.net However, the primary focus of academic literature concerning this compound and its close analogues remains centered on their tribological properties.

Identification of Knowledge Gaps and Future Research Trajectories for this compound

Despite the existing body of research, several knowledge gaps and potential future research directions for this compound can be identified. A comprehensive understanding of the precise mechanisms of tribofilm formation from tetrathiophosphates under various conditions remains an area for further exploration. While the formation of phosphate and sulfate (B86663) layers is known, the intricate interplay of chemical reactions at the sliding interface requires more detailed investigation. wisc.edu

Future research could focus on the following trajectories:

Advanced Mechanistic Studies: Utilizing in-situ analytical techniques to observe the dynamic processes of tribofilm formation and degradation in real-time would provide deeper insights into the anti-wear mechanism of this compound.

Structure-Performance Optimization: Systematic studies exploring the effect of modifying the phenyl groups with different substituents on the performance of tetrathiophosphate additives could lead to the design of more effective and specialized lubricants.

Environmental and Toxicological Assessment: While research has focused on performance, a more thorough evaluation of the long-term environmental fate and toxicological profile of this compound and its degradation products is necessary to ensure its sustainable application.

Addressing these knowledge gaps through targeted research will not only enhance the fundamental understanding of this compound but also pave the way for its improved and more widespread industrial use.

Detailed Research Findings

Academic studies have provided valuable data on the properties and synthesis of this compound and related compounds.

Table 1: Synthesis of O,O,O-Triphenyl Thiophosphate

| Reactants | Conditions | Product | Yield | Reference |

|---|

Table 2: Spectroscopic Data for O,O,O-Triphenyl Thiophosphate

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 7.40–7.33 (m, 6H), 7.25–7.21 (m, 9H) | researchgate.net |

| ³¹P NMR | CDCl₃ | 53.04 | researchgate.net |

| ¹³C NMR | CDCl₃ | 150.74, 150.66, 129.74, 129.73, 125.75, 121.21, 121.16 | researchgate.net |

Table 3: Physical and Chemical Properties of Triphenyl Phosphorothionate

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 342.349 g/mol | sapub.org |

| Water Solubility | 0.02 mg/L | sapub.org |

| Log Pow | 5 | sapub.org |

| Log Koc | 5.31 | sapub.org |

| Appearance | White to light yellow crystal or colorless to light yellow liquid | sapub.org |

Compound Names Mentioned

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| O,O,O-Triphenyl thiophosphate |

| Tetramethylthiuram disulfide |

| Triphenyl phosphite |

| Iron(II) polyphosphate |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry of the compound “this compound.” Consequently, it is not possible to provide an article structured around the requested outline.

The search did not yield any data on:

The use of this compound as a chalcogenide ligand.

Its coordination to soft metal centers.

Its potential multidentate binding modes.

Structural or spectroscopic characterization of any metal complexes involving this ligand.

The electronic structure and bonding in such coordination complexes.

While information is available for related compounds such as triphenylphosphine (B44618), triphenyl phosphite, and other tetrathiophosphate derivatives, the explicit instructions to focus solely on this compound and adhere strictly to the provided outline cannot be fulfilled.

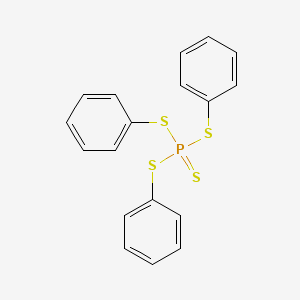

Structure

3D Structure

Properties

CAS No. |

3820-71-1 |

|---|---|

Molecular Formula |

C18H15PS4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

tris(phenylsulfanyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C18H15PS4/c20-19(21-16-10-4-1-5-11-16,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15H |

InChI Key |

NPKJWSOKOGDBCO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SP(=S)(SC2=CC=CC=C2)SC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)SP(=S)(SC2=CC=CC=C2)SC3=CC=CC=C3 |

Other CAS No. |

3820-71-1 |

Origin of Product |

United States |

Coordination Chemistry and Ligand Properties of Tetrathiophosphate Derivatives

Ligand Reactivity and Exchange Dynamics within Metal Coordination Spheres

Due to the absence of specific research on the ligand properties of triphenyl tetrathiophosphate, a detailed analysis of its reactivity and exchange dynamics within a metal coordination sphere cannot be provided. However, general principles of coordination chemistry allow for a speculative overview of its potential behavior, drawing parallels with related thiophosphate and organophosphorus ligands.

General Reactivity of Coordinated Thiophosphate Ligands:

When a tetrathiophosphate ligand is coordinated to a metal center, it can potentially undergo several types of reactions. The reactivity would largely depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Reactions at the Sulfur Atoms: The exocyclic sulfur atom (P=S) and the sulfur atoms of the thiophenoxy groups (P-S-Ph) possess lone pairs of electrons and could potentially act as nucleophiles. However, upon coordination, the electron density might be reduced, diminishing their nucleophilicity. Conversely, in certain metal complexes, these sulfur atoms might become susceptible to electrophilic attack.

Reactions at the Phosphorus Center: The phosphorus atom in this compound is in a +5 oxidation state and is generally less reactive than a P(III) center. However, nucleophilic attack at the phosphorus center, potentially leading to the displacement of one or more thiophenoxy groups, could be envisaged, although this would likely be challenging.

Reactions involving the Phenyl Groups: The phenyl rings of the thiophenoxy substituents could undergo typical electrophilic aromatic substitution reactions. The coordination to a metal center might influence the regioselectivity of such reactions by altering the electron density distribution in the phenyl rings.

Ligand Exchange Dynamics:

The lability of a coordinated this compound ligand would be influenced by several factors, including the strength of the metal-ligand bond, steric hindrance, and the electronic properties of the metal center.

Dissociative and Associative Mechanisms: Ligand exchange reactions in coordination complexes typically proceed via dissociative, associative, or interchange mechanisms. libretexts.orgtamu.edu For a bulky ligand like this compound, a dissociative mechanism, where the ligand first dissociates from the metal center followed by the coordination of an incoming ligand, might be favored.

Influence of Metal-Sulfur Bond Strength: The kinetics of ligand exchange would be critically dependent on the strength of the bond between the metal and the donor sulfur atom of the tetrathiophosphate ligand. Stronger bonds would lead to slower exchange rates, resulting in a more inert complex.

It is crucial to reiterate that the above discussion is based on general principles and not on experimental data specific to this compound. The lack of empirical studies necessitates further research to elucidate the actual ligand reactivity and exchange dynamics of this compound.

Data Tables:

Due to the lack of available experimental data from research findings on the ligand reactivity and exchange dynamics of this compound, no data tables can be generated.

Catalytic Applications of Tetrathiophosphates

Investigation as Catalytic Species in Organic Synthesis

The investigation of tetrathiophosphates as catalytic species in organic synthesis is largely contextualized by the broader field of organophosphorus catalysis. acs.org Organophosphorus compounds, particularly phosphines, are well-established as potent nucleophilic catalysts that can initiate a variety of chemical transformations. acs.orgnih.gov The catalytic cycle of such phosphine-mediated reactions often involves the initial nucleophilic attack of the phosphine (B1218219) on an electrophilic substrate, leading to the formation of a phosphonium (B103445) intermediate. This intermediate then undergoes further reaction, ultimately regenerating the phosphine catalyst.

While specific studies detailing the use of Triphenyl tetrathiophosphate as a primary catalyst are limited, the chemistry of the thiophosphoryl group suggests potential for catalytic activity. The presence of sulfur atoms can influence the electronic and steric properties of the phosphorus center, potentially modulating its reactivity and selectivity in catalytic applications. The exploration of organothiophosphorus compounds in catalysis is an active area of research, with studies on related compounds providing insights into the potential catalytic behavior of tetrathiophosphates. frontiersin.org

To illustrate the types of reactions where organophosphorus catalysts are employed, the following table summarizes some key applications of the well-studied triphenylphosphine (B44618).

| Reaction Type | Role of Triphenylphosphine | Product |

| Wittig Reaction | Reactant to form phosphonium ylide | Alkene |

| Mitsunobu Reaction | Reagent to activate alcohols | Ester, ether, etc. |

| Staudinger Reaction | Reagent for the conversion of azides to amines | Amine and Triphenylphosphine oxide |

| Appel Reaction | Reagent for the conversion of alcohols to alkyl halides | Alkyl halide |

This table presents data on the applications of triphenylphosphine as a representative organophosphorus compound to provide context for the potential catalytic roles of related thiophosphorus compounds.

Role as Reaction Intermediates in Chemical Transformations

In addition to their potential role as primary catalysts, tetrathiophosphates can also function as reaction intermediates in various chemical transformations. The formation of this compound can occur through the oxidation of triphenyl trithiophosphite. This transformation is significant as trithiophosphites are known to act as ligands for transition metals, which are themselves active catalysts in a vast number of organic reactions. The in situ formation of tetrathiophosphates from these precursors could therefore be a key step in certain catalytic cycles.

The reactivity of the P=S bond in tetrathiophosphates can also lead to their involvement as intermediates. For example, they can react with various electrophiles and nucleophiles, leading to the formation of new phosphorus-containing species that can then participate in subsequent reaction steps. Understanding the formation and reactivity of these intermediates is crucial for elucidating the mechanisms of reactions where organothiophosphorus compounds are involved.

Mechanistic Studies of Catalytic Activity of Organothiophosphorus Compounds

Mechanistic studies are fundamental to understanding and optimizing catalytic processes. For organophosphorus compounds, these studies often focus on identifying the active catalytic species, elucidating the elementary steps of the catalytic cycle, and understanding the factors that control the reaction's rate and selectivity. acs.org

The catalytic activity of many organophosphorus compounds is rooted in the nucleophilicity of the phosphorus atom. acs.org In the case of organothiophosphorus compounds, the nature of the substituents on the phosphorus atom, including the presence of sulfur, can significantly impact this nucleophilicity. The replacement of oxygen with sulfur in the phosphoryl group (P=O) to give a thiophosphoryl group (P=S) can alter the electronic properties and, consequently, the catalytic behavior of the molecule.

While specific mechanistic studies focused solely on the catalytic activity of this compound are not extensively documented in the reviewed literature, the general principles of organophosphorus catalysis provide a strong foundation for postulating its mechanistic pathways. It is plausible that, like other organophosphorus catalysts, it could engage in nucleophilic catalysis. Further research, including kinetic studies, isotopic labeling, and computational modeling, would be necessary to fully elucidate the specific mechanistic details of catalytic reactions involving this compound.

Theoretical and Computational Chemistry Studies of Tetrathiophosphates

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to model the distribution of electrons within a molecule, which fundamentally governs its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. mdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to predict the optimized geometry, including bond lengths and angles, as well as electronic properties of organophosphorus compounds. researchgate.net

For a tetrathiophosphate anion like (PhS)₂P(S)S⁻ (the core of a salt like sodium triphenyl tetrathiophosphate), DFT calculations can elucidate the key structural parameters. The method allows for the precise calculation of the lengths of the phosphorus-sulfur single and double bonds (P-S and P=S) and the phosphorus-sulfur-carbon (P-S-C) and sulfur-phosphorus-sulfur (S-P-S) bond angles. These calculated parameters can be compared with experimental data from X-ray crystallography where available. researchgate.net DFT methods, such as those using the B3LYP functional, have proven effective in providing reliable geometries for organophosphorus compounds. researchgate.net

| Parameter | Typical Calculated Value |

| P=S Bond Length | ~1.95 Å |

| P-S Bond Length | ~2.10 Å |

| S-C Bond Length | ~1.80 Å |

| S-P-S Bond Angle | ~109-115° |

| P-S-C Bond Angle | ~100-105° |

Table 1: Representative geometric parameters for a generic aryl tetrathiophosphate anion, as can be determined by DFT calculations. These values are illustrative and can vary based on the specific molecule and computational method.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. mdpi.com

In the context of this compound, the HOMO is typically localized on the sulfur atoms, particularly the one with the negative charge in the anion form, indicating these are the primary sites for electron donation. The LUMO is often distributed over the phosphorus and sulfur framework. The energy of these orbitals and their gap can be precisely calculated using DFT. researchgate.net

| Parameter | Description | Typical Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 | Represents electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Represents electron-accepting ability (electrophilicity) |

| ΔE (Gap) | ELUMO - EHOMO | 3.5 to 4.5 | Indicates chemical reactivity and kinetic stability mdpi.com |

Table 2: Typical frontier molecular orbital energy values for organothiophosphorus compounds calculated via DFT. A smaller gap signifies higher reactivity.

While the HOMO-LUMO gap provides a global picture of reactivity, local reactivity descriptors pinpoint specific reactive sites within a molecule. journalirjpac.com These indices are derived from DFT calculations and are essential for understanding regioselectivity in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For a tetrathiophosphate, the MEP would likely show negative potential around the sulfur atoms, highlighting them as nucleophilic centers.

Fukui Functions: The Fukui function, f(r), is a more quantitative measure of the reactivity at a specific atomic site. semanticscholar.org It describes the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atom and can predict the most likely sites for:

Nucleophilic attack (f+): Identifies the site most susceptible to receiving an electron.

Electrophilic attack (f-): Identifies the site that most readily donates an electron.

Radical attack (f0): Predicts the site most reactive towards a radical species.

By analyzing these indices, one can predict that the terminal sulfur atoms in this compound are the most probable sites for electrophilic attack.

| Reactivity Descriptor | Information Provided | Interpretation for a Tetrathiophosphate Anion |

| MEP Negative Region | Electron-rich, nucleophilic site | Located on terminal sulfur atoms, indicating susceptibility to electrophiles. |

| MEP Positive Region | Electron-poor, electrophilic site | May be located around the phosphorus atom or phenyl rings. |

| High f- Value | Site for electrophilic attack | Expected on the terminal sulfur atoms. |

| High f+ Value | Site for nucleophilic attack | Expected on the central phosphorus atom. |

Table 3: Interpretation of local reactivity descriptors for a generic tetrathiophosphate anion.

Computational Studies on Reaction Mechanisms

Computational chemistry is instrumental in elucidating complex reaction mechanisms, allowing for the simulation of reaction pathways and the characterization of transient species like transition states. rsc.org

The industrial synthesis of many organophosphorus compounds starts with elemental white phosphorus (P₄), a tetrahedral molecule with high ring strain. tu-dresden.de The conversion of P₄ into functionalized phosphorus compounds is a critical area of research. researchgate.netresearchgate.net One-pot syntheses of tetrathiophosphates from white phosphorus have been developed, providing a more direct and environmentally benign route compared to traditional multi-step processes that often use PCl₃ as an intermediate. researchgate.net

Computational studies can model these synthetic pathways. For example, the reaction of P₄ with a disulfide (RSSR) in the presence of a nucleophilic catalyst can be simulated. DFT calculations can be used to:

Determine the geometries of reactants, intermediates, and products.

Locate the transition state structures for each step of the reaction.

Calculate the activation energies and reaction enthalpies, providing a complete energy profile for the proposed mechanism.

These simulations can help to understand how the P₄ cage is opened and functionalized, and to optimize reaction conditions for improved yield and selectivity.

Organothiophosphorus compounds, including tetrathiophosphates, can undergo various transformations, such as hydrolysis, oxidation, or reactions with biological molecules. mdpi.comresearchgate.net Computational modeling is a valuable tool for studying the mechanisms of these transformations. diva-portal.org For instance, the hydrolysis of a tetrathiophosphate can be studied by simulating the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus center.

These computational investigations can reveal the step-by-step process of bond breaking and formation, identify the rate-determining step, and explain the role of solvents or catalysts in the reaction. nih.gov In the context of biochemistry, computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are used to study how organophosphorus compounds interact with and inhibit enzymes, providing insights that are crucial for the development of antidotes and understanding their toxicology. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR spectra)

Theoretical and computational chemistry provides powerful tools for the prediction of spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For organophosphorus compounds like this compound, computational methods are particularly valuable for predicting Nuclear Magnetic Resonance (NMR) spectra, especially for the ³¹P nucleus, which is a sensitive probe of the chemical environment around the phosphorus atom.

The accurate prediction of NMR chemical shifts is a significant challenge, particularly for heavier elements like phosphorus and in molecules containing sulfur. nih.gov State-of-the-art methodologies for these predictions typically involve Density Functional Theory (DFT) calculations combined with the Gauge-Including Atomic Orbital (GIAO) method. nih.govuncw.edu The GIAO method is effective for calculating isotropic shielding values, from which chemical shifts can be derived. uncw.edu The choice of the DFT functional and the basis set is crucial for the accuracy of the prediction. nih.govmdpi.com For instance, hybrid functionals like B3LYP and PBE0 are commonly employed for such calculations. nih.govnih.gov

Research on similar organothiophosphate compounds has demonstrated that achieving high accuracy in ³¹P NMR chemical shift prediction requires careful consideration of several factors. Studies have shown that for thiophosphates, relativistic effects, particularly the spin-orbit coupling, can have a significant impact on the phosphorus atom's NMR shielding. nih.gov Furthermore, the explicit inclusion of solvent molecules in the computational model is often indispensable for obtaining accurate results, as implicit continuum models may not fully capture the specific short-range interactions. nih.gov

A typical computational workflow for predicting the NMR spectrum of a compound like this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is often done using DFT methods. nih.gov

NMR Calculation: Using the optimized geometry, a GIAO-DFT calculation is performed to compute the nuclear magnetic shielding tensors. nih.gov

Chemical Shift Determination: The calculated isotropic shielding constant for the nucleus of interest (e.g., ³¹P) is then converted to a chemical shift by referencing it against the calculated shielding of a standard reference compound, such as 85% H₃PO₄. science-and-fun.de

The results from these calculations can be presented in data tables to compare the performance of different computational levels of theory.

Table 1: Illustrative DFT-Calculated ³¹P NMR Chemical Shifts for this compound Using Various Functionals. This table presents hypothetical data to illustrate the variation in predicted chemical shifts based on the chosen computational method.

| Functional | Basis Set | Solvation Model | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (δ, ppm) |

| B3LYP | 6-31G(d) | Gas Phase | 235.4 | 85.1 |

| B3LYP | 6-311+G(2d,p) | Gas Phase | 230.1 | 90.4 |

| PBE0 | 6-311+G(2d,p) | Gas Phase | 228.5 | 92.0 |

| PBE0 | 6-311+G(2d,p) | PCM (Chloroform) | 229.2 | 91.3 |

| PBE0 | def2-TZVP | PCM (Chloroform) | 227.8 | 92.7 |

Note: Predicted chemical shifts are relative to a calculated shielding value for a reference standard. The data is for illustrative purposes only.

Such computational studies are crucial for assigning experimental spectra, understanding structure-property relationships, and exploring the electronic structure of complex organophosphorus compounds. nih.gov

Intermolecular Interactions and Solvation Effects for Organophosphorus Compounds

The chemical behavior, reactivity, and physical properties of organophosphorus compounds in solution are profoundly influenced by intermolecular interactions and solvation effects. nih.gov Computational chemistry offers a molecular-level understanding of these phenomena, which is critical for interpreting experimental data and predicting the behavior of compounds like this compound in different environments.

Solvation can significantly alter the ground and transition states of a reaction, thereby affecting reaction rates and mechanisms. nih.gov For organophosphorus esters, solvent changes can lead to dramatic rate accelerations in processes like hydrolysis. nih.gov This is often attributed to the differential solvation of the reactant (ground state) and the transition state. nih.gov For example, reduced solvation of a substrate can weaken key bonds, while preferential stabilization of the transition state can lower the activation energy barrier. nih.gov

Computational approaches to studying solvation effects can be broadly categorized into two types: implicit and explicit solvent models. readthedocs.io

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. acs.orgpyscf.org These methods are computationally efficient and can provide a good first approximation of bulk solvent effects on the solute's electronic structure and geometry. ohio-state.edu They are widely used to calculate solvation free energies and to model reactions in solution. acs.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a "microsolvation" model where a few solvent molecules are placed around the solute in key interaction sites, or through molecular dynamics (MD) simulations where the solute is immersed in a large box of solvent molecules. nih.gov Explicit models are computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurate predictions, especially for thiophosphates. nih.gov

For organophosphorus compounds containing sulfur, like this compound, specific interactions such as pi-sulfur interactions can play a role in their binding and recognition by other molecules. nih.gov Computational studies can identify and quantify these non-covalent interactions. Molecular dynamics simulations, for example, can reveal the structure of the solvation shell around the solute, showing which solvent molecules interact most strongly and their preferred orientations. nih.gov

The impact of solvation on a molecule's properties can be quantified through various calculated parameters.

Table 2: Illustrative Calculated Solvation Free Energies for this compound in Different Solvents. This table presents hypothetical data to illustrate how solvation energy might vary with the solvent's polarity, as calculated by a computational model.

| Solvent | Dielectric Constant | Solvation Model | Calculated Solvation Free Energy (kcal/mol) |

| n-Hexane | 1.88 | SMD | -5.2 |

| Chloroform | 4.81 | SMD | -8.9 |

| Dichloromethane | 8.93 | SMD | -10.1 |

| Acetone | 20.7 | SMD | -12.5 |

| Acetonitrile | 37.5 | SMD | -13.4 |

Note: The data is for illustrative purposes only and represents typical trends observed in computational solvation studies.

By combining these computational techniques, researchers can build a detailed picture of how this compound interacts with its environment, providing insights into its solubility, reactivity, and other macroscopic properties.

Advanced Materials Science Research Involving Tetrathiophosphates

Exploration as Precursors for Novel Materials Synthesis

Organosulfur phosphorus compounds, particularly metal salts of dithiophosphinates and dithiophosphates, have been widely investigated as single-source precursors (SSPs) for the synthesis of metal sulfide nanomaterials. researchgate.netacs.org These precursors contain both the metal and the sulfur required for the formation of the desired nanoparticle, offering a convenient route to materials like quantum dots and nanocrystals with controlled phase and morphology. acs.org

By analogy, triphenyl tetrathiophosphate could potentially serve as a sulfur and phosphorus source in the synthesis of transition metal phosphide or thiophosphate nanoparticles. Research has shown that other organophosphorus compounds, such as triphenyl phosphite, are effective, air-stable, and cost-efficient phosphorus precursors for producing a variety of metal phosphide nanoparticles, including those of nickel, cobalt, and copper. researchgate.net Similarly, dithiocarbamate complexes are used as SSPs to create ternary metal sulfides. rsc.org The thermal decomposition of a precursor like this compound in the presence of metal salts could offer a pathway to novel phosphosulfide materials.

Table 1: Examples of Related Organophosphorus/Organosulfur Precursors for Nanomaterial Synthesis

| Precursor Class | Example Compound(s) | Resulting Nanomaterial | Synthesis Method | Reference |

|---|---|---|---|---|

| Dithiocarbamates | [Fe(S₂CNⁱBu₂)₃]/[Ni(S₂CNⁱBu₂)₂] | FeNi₂S₄ (violarite), (Fe,Ni)₉S₈ (pentlandite) | Thermal Decomposition | rsc.org |

| Dithiophosphates | Metal Dithiophosphates | Metal Sulfide Nanoparticles | Thermal Decomposition | researchgate.net |

| Phosphites | Triphenyl Phosphite (TPOP) | Transition Metal Phosphides (Ni, Co, Cu) | 'Heating up' Procedure | researchgate.net |

Role in Surface Chemistry and Interface Phenomena

The interaction of organophosphorus and organosulfur compounds with material surfaces is critical for applications ranging from lubrication to corrosion inhibition. The phosphorus and sulfur moieties in these molecules exhibit strong affinities for metal and metal oxide surfaces, leading to the formation of protective or functional surface layers. researchgate.netmdpi.com

Studies on organophosphates show they adsorb onto metal oxide surfaces, such as titanium dioxide and zirconium oxide, through the phosphoryl oxygen, which forms hydrogen bonds with surface hydroxyl groups or coordinates to Lewis acid sites (surface cations). researchgate.netresearchgate.nettaylorfrancis.com At elevated temperatures, these molecules can dissociate, forming covalently attached species on the surface. researchgate.net

In the field of tribology, organosulfur phosphorus compounds are renowned for their ability to form anti-wear tribofilms. Zinc dialkyldithiophosphate (ZDDP) is a classic example, extensively used as an additive in lubricating oils. whiterose.ac.uk Under the high pressure and temperature conditions of a rubbing contact, these additives decompose to form a protective, glass-like film on the metal surfaces.

This tribochemical film, typically composed of a complex zinc/iron (thio)phosphate matrix, prevents direct metal-to-metal contact, significantly reducing friction and wear. osti.govresearchgate.net Research on ashless phosphorus/sulfur (P/S) additives, which are structurally more analogous to this compound, shows they also form effective anti-wear films. researchgate.net Studies suggest that these additives first decompose to form metal sulfates, which are then reduced to sulfides before forming the final protective phosphate (B84403) layers. whiterose.ac.uk The stability and effectiveness of these films are central to protecting mechanical components. semanticscholar.org

The mechanism of protective film formation begins with the adsorption of the organosulfur phosphorus compound onto the metal or metal oxide surface. uwm.edu On iron oxide, for instance, tributyl phosphate adsorbs with a significant heat of adsorption (120 kJ/mol) and subsequently decomposes at around 600 K by scission of the P–O bond. uwm.edu This leads to the formation of surface-bound phosphate species that constitute the protective layer.

The reactivity is highly dependent on the nature of the surface. On metal surfaces, phosphorus tends to diffuse into the bulk material, whereas on oxide surfaces, it remains at the surface to form the phosphate film. uwm.edu The presence of both phosphorus and sulfur in tetrathiophosphates suggests a complex reactivity, likely involving the formation of both metal sulfides and phosphates at the interface, contributing to a robust and effective protective layer. whiterose.ac.uk

Integration into Polymer Systems

By analogy to related thiophosphates and other organophosphorus compounds, this compound could be integrated into polymer systems to impart specific properties, most notably flame retardancy and improved thermal stability. researchgate.netnih.gov Phosphorus-containing polymers, such as polyphosphoesters and polyphosphazenes, are of significant interest for creating safer materials for applications like lithium batteries and high-performance plastics. nih.govnih.gov

Organic phosphorus compounds act as flame retardants through mechanisms in both the condensed phase (forming a protective char layer) and the gas phase (releasing radical scavengers that interrupt combustion). nih.gov The incorporation of a phosphorus and sulfur-rich molecule like this compound could enhance these properties. Thiophosphates can be incorporated into polymer backbones through various polymerization techniques, including polycondensation and ring-opening polymerization, to create materials with tailored functionalities. researchgate.netmdpi.com

Table 2: Applications of Phosphorus-Containing Polymers

| Polymer Class | Key Properties | Potential Applications | Reference |

|---|---|---|---|

| Polyphosphoesters | Fire resistance, Biodegradability | Solid polymer electrolytes, Biomaterials | nih.gov |

| Polyphosphazenes | Chemical functionality, (Bio)degradability | Therapeutic formulations, Drug delivery | nih.gov |

| Phosphonate-PEG Polymers | Fire resistance, Ionic conductivity | Safer electrolytes for lithium batteries | researchgate.net |

Development of Novel Functional Materials Based on Tetrathiophosphate Chemistry

The tetrathiophosphate anion (PS₄³⁻) itself is a versatile building block for novel solid-state functional materials. nih.gov The structural diversity of thiophosphate anions allows for the creation of materials with unique electronic and optical properties. rsc.org

Recent research has focused on developing new infrared nonlinear optical (IR NLO) materials from complex thiophosphates containing PS₄ and P₂S₆ units. rsc.orgrsc.org These materials are crucial for applications in laser technology and telecommunications. The covalent nature of P–S bonds and the potential for non-centrosymmetric crystal structures make thiophosphates a promising platform for discovering high-performance NLO crystals. rsc.org

Furthermore, lithium thiophosphates, such as β-Li₃PS₄, are leading candidates for solid-state electrolytes in next-generation lithium-ion batteries. nih.govresearchgate.net These materials exhibit high ionic conductivity, a critical requirement for battery performance. The PS₄³⁻ tetrahedron is the fundamental functional group in these electrolytes, and understanding its structural arrangement is key to optimizing ion transport. nih.govresearchgate.net While this compound is a neutral molecule, its core tetrathiophosphate chemistry is directly relevant to this class of advanced functional materials.

Q & A

Basic: What are the recommended synthetic routes for preparing triphenyl tetrathiophosphate with high purity?

This compound is synthesized via a multi-step process involving a tri-substituted phosphite intermediate, followed by sulfur incorporation. A common method includes reacting triamine phosphate pro-ligands with elemental sulfur under controlled conditions. Key steps include:

- Protecting group strategy : To prevent premature decomposition during sulfurization (critical for maintaining reaction specificity) .

- Purification : Column chromatography or recrystallization in non-polar solvents to isolate the product.

- Purity validation : Use 31P NMR (e.g., resonance at ~98 ppm for tetrathiophosphate) and elemental analysis .

Basic: How can researchers characterize this compound’s structural and electronic properties?

- 31P NMR spectroscopy : The tetrathiophosphate group exhibits a distinct downfield shift (e.g., 98.1 ppm) compared to monothiophosphates (~57 ppm), reflecting increased electron withdrawal by sulfur atoms .

- X-ray crystallography : Resolves steric effects from phenyl groups and sulfur coordination geometry.

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 463.2).

Basic: What experimental precautions are critical for handling this compound in air-sensitive reactions?

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis or oxidation.

- Solvent drying : Employ rigorously dried solvents (e.g., THF over Na/benzophenone).

- Moisture monitoring : Periodic Karl Fischer titration to ensure solvent dryness (<10 ppm H2O).

Advanced: How do steric and electronic effects of the tetrathiophosphate group influence its reactivity in coordination chemistry?

- Steric hindrance : Bulky phenyl groups limit ligand binding modes in metal complexes, favoring tetrahedral or trigonal bipyramidal geometries.

- Electronic effects : The electron-deficient phosphorus center (due to four sulfur substituents) enhances Lewis acidity, facilitating nucleophilic substitution in catalytic cycles .

- Case study : Compare catalytic activity of tetrathiophosphate vs. phosphate ligands in cross-coupling reactions using kinetic profiling.

Advanced: What analytical methods resolve contradictions in reported 31P NMR data for thiophosphate derivatives?

- Standardized referencing : Calibrate NMR spectra using an external standard (e.g., 85% H3PO4) to eliminate solvent- or instrument-dependent shifts.

- Temperature control : Variations in sample temperature (±1°C) can cause shifts up to 0.5 ppm; use thermostatted probes.

- Comparative studies : Replicate prior conditions (e.g., solvent, concentration) to validate discrepancies, as shown in conflicting reports for thiophosphate derivatives .

Advanced: How can researchers assess the thermal stability and degradation pathways of this compound?

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C in N2 atmosphere).

- GC-MS/MS : Identify degradation byproducts like diphenyl sulfide (via C-S bond cleavage) or phosphorothioate fragments.

- Kinetic studies : Use Arrhenius plots to model degradation rates under varying humidity and temperature .

Advanced: What computational approaches predict the electronic structure and reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map frontier molecular orbitals (HOMO/LUMO).

- Natural Bond Orbital (NBO) analysis : Quantify charge distribution at phosphorus and sulfur atoms.

- Reactivity simulations : Compare nucleophilic attack barriers at phosphorus in tetrathiophosphate vs. phosphate analogs.

Advanced: How does this compound’s environmental persistence compare to related organophosphates?

- Hydrolysis studies : Monitor half-life in aqueous buffers (pH 4–10) using LC-MS; tetrathiophosphate degrades faster in acidic conditions due to proton-assisted S-O bond cleavage.

- Ecotoxicology assays : Use Daphnia magna or algal models to compare EC50 values with triphenyl phosphate (TPP), which exhibits endocrine-disrupting effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.